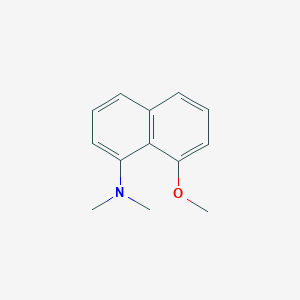![molecular formula C19H14N2O3 B14512769 (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid CAS No. 62639-69-4](/img/structure/B14512769.png)
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid is a heterocyclic compound that features a unique fusion of furan and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid typically involves multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and various aromatic amines under reflux conditions in acetic acid . This method yields the desired compound in good to high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production.
化学反応の分析
Types of Reactions
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against SARS-CoV-2 is attributed to its ability to inhibit the main protease and RNA binding protein of the virus . Additionally, its cytotoxic effects on cancer cells are believed to involve the disruption of cellular processes essential for cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- 1,3-Diphenyl-1H-pyrazol-5-yl)thiourea
- 1,3-Diphenyl-1H-pyrazol-4-ol
Uniqueness
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid is unique due to its fused furan-pyrazole structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
62639-69-4 |
|---|---|
分子式 |
C19H14N2O3 |
分子量 |
318.3 g/mol |
IUPAC名 |
2-(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C19H14N2O3/c22-17(23)12-15-11-16-19(24-15)18(13-7-3-1-4-8-13)20-21(16)14-9-5-2-6-10-14/h1-11H,12H2,(H,22,23) |
InChIキー |
AEDUWEKFNMANGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)CC(=O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
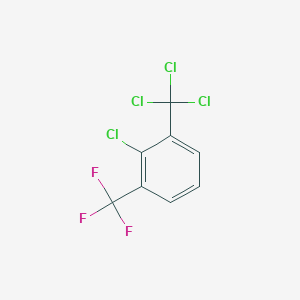


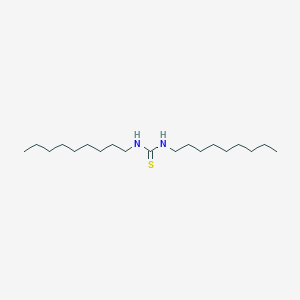
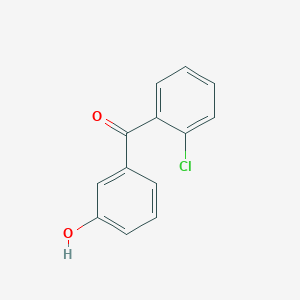
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
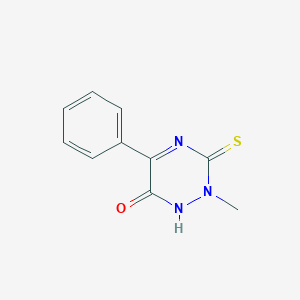
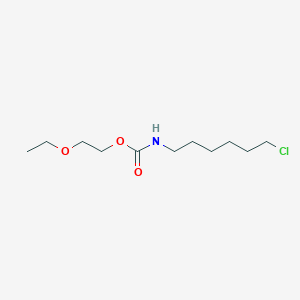

![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)

